![molecular formula C7H13NO B3130912 Hexahydro-pyrrolizin-1-ol CAS No. 34610-36-1](/img/structure/B3130912.png)
Hexahydro-pyrrolizin-1-ol
Overview
Description
Hexahydro-pyrrolizin-1-ol is a heterocyclic compound that contains a six-membered ring nitrogenous structure. It has a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a storage temperature of -10 degrees Celsius .Scientific Research Applications
Defense Chemicals in Plants
Pyrrolizidine alkaloids, which include Hexahydro-pyrrolizin-1-ol, are produced by plants as defense chemicals against herbivores . This suggests potential applications in agriculture, such as the development of natural pesticides.
Biological Research
Due to its various biological activities, this compound is often used in scientific research . It can serve as a valuable tool in studying biological processes and developing new therapeutic strategies.
Synthesis of Complex Natural Products
This compound can be used in the synthesis of complex natural products . This makes it a valuable tool in the field of organic chemistry.
Safety and Hazards
properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIGQBEAGJWTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34610-36-1 | |
Record name | hexahydro-1H-pyrrolizin-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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